N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-methoxybenzamide
Overview
Description
N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-methoxybenzamide is a useful research compound. Its molecular formula is C12H12BrN5O2 and its molecular weight is 338.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 337.01744 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) on new zinc phthalocyanine derivatives, which share a structural resemblance with N-(2-allyl-2H-tetrazol-5-yl)-3-bromo-4-methoxybenzamide, reveals their high singlet oxygen quantum yield. These properties make them promising for Type II photodynamic therapy, a treatment modality for cancer, showcasing their potential in medical applications where they act as photosensitizers to destroy cancer cells through light activation (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Synthesis and Drug Development
In drug discovery, this compound and related compounds have been explored for their therapeutic potential. For instance, Wei et al. (2018) synthesized a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives, demonstrating their activity as potent G protein-coupled receptor-35 (GPR35) agonists. These findings indicate the compound's utility in the treatment of pain, inflammatory, and metabolic diseases, with specific derivatives showing high agonistic potency and good drug-like properties (Wei et al., 2018).
Antimicrobial Applications
Another research avenue involves the antimicrobial properties of related benzamide derivatives. For example, Desai et al. (2013) synthesized and evaluated a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for their antibacterial and antifungal activities. This research underscores the potential of such compounds in developing new antimicrobial agents to combat bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Properties
IUPAC Name |
3-bromo-4-methoxy-N-(2-prop-2-enyltetrazol-5-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN5O2/c1-3-6-18-16-12(15-17-18)14-11(19)8-4-5-10(20-2)9(13)7-8/h3-5,7H,1,6H2,2H3,(H,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAOKXXNDXKWEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NN(N=N2)CC=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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